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Compound of Interest

Compound Name: TMX-201

Cat. No.: B10855017 Get Quote

An In-depth Examination of the Molecular Structure, Physicochemical Properties, and

Therapeutic Mechanism of a Novel Imipridone Anticancer Agent

Abstract
Dordaviprone (formerly ONC201) is a first-in-class, orally bioavailable small molecule of the

imipridone class, demonstrating significant promise in the treatment of specific cancer types,

most notably H3 K27M-mutant diffuse midline glioma (DMG).[1] This technical guide provides a

comprehensive overview of dordaviprone's molecular structure, physicochemical properties,

and its dual mechanism of action. Detailed experimental protocols for key assays and clinical

trial designs are presented to support further research and development efforts.

Molecular Structure and Chemical Identity
Dordaviprone is a synthetic, organic heterotricyclic compound. Its chemical structure and

identity are defined by the following identifiers:
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Identifier Value

IUPAC Name

11-benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-

tetrazatricyclo[7.4.0.0²,⁶]trideca-1(9),5-dien-8-

one

Molecular Formula C₂₄H₂₆N₄O

Molar Mass 386.499 g·mol⁻¹[1]

CAS Number 1616632-77-9[1]

SMILES
Cc1ccccc1CN2C(=O)C3=C(CCN(Cc4ccccc4)C3

)N5CCN=C52

InChI

InChI=1S/C24H26N4O/c1-18-7-5-6-10-

20(18)16-28-23(29)21-17-26(15-19-8-3-2-4-9-

19)13-11-22(21)27-14-12-25-24(27)28/h2-

10H,11-17H2,1H3

Physicochemical Properties
The physicochemical properties of dordaviprone are crucial for its formulation, delivery, and

pharmacokinetic profile. The following table summarizes the available data.

Property Value/Description

Physical State Solid

Solubility

Soluble in DMSO.[2] In-vitro solubility is pH-

dependent and is significantly reduced at pH >

4.5.[3]

Stability

Plasma stability of dordaviprone and its

metabolite ONC207 has been evaluated,

showing stability on the bench for 25 hours at

ambient temperature, for at least 5 freeze-thaw

cycles at -20°C and -70°C, and for at least 1044

days at -20°C and -70°C.[4]
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Mechanism of Action
Dordaviprone exhibits a unique dual mechanism of action, targeting two distinct cellular

components to induce cancer cell death.[5]

Dopamine Receptor D2 (DRD2) Antagonism: Dordaviprone acts as an antagonist of the

dopamine D2 receptor, which is often overexpressed in glioma cells. By blocking DRD2

signaling, dordaviprone can inhibit tumor growth pathways.[5]

Allosteric Activation of Mitochondrial Caseinolytic Protease P (ClpP): Dordaviprone is an

allosteric activator of the mitochondrial protease ClpP.[5] This leads to the dysregulated

degradation of mitochondrial proteins, inducing cellular stress and apoptosis in cancer cells.

The synergistic effect of these two mechanisms contributes to the potent anti-tumor activity of

dordaviprone.

Below is a diagram illustrating the proposed signaling pathway of dordaviprone.
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Caption: Dordaviprone's dual mechanism of action.

Experimental Protocols
This section outlines the methodologies for key experiments related to the clinical evaluation

and mechanistic studies of dordaviprone.
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Clinical Trial Protocol: The ACTION Study
(NCT05580562)
The ACTION study is a pivotal Phase 3, randomized, double-blind, placebo-controlled

international trial designed to evaluate the efficacy and safety of dordaviprone in patients with

newly diagnosed H3 K27M-mutant diffuse glioma following standard-of-care radiotherapy.[6]

Study Design: Patients are randomized in a 1:1:1 ratio to one of three arms:

Arm A: Dordaviprone administered twice-weekly on consecutive days.

Arm B: Dordaviprone administered once-weekly.

Arm C: Placebo.[6]

Patient Population: Eligible patients have histologically confirmed H3 K27M-mutant diffuse

glioma, have completed first-line radiotherapy, and have a Karnofsky/Lansky performance

status of ≥70. Eligibility is not restricted by age, but patients must weigh ≥10 kg.[6]

Primary Endpoints:

Overall Survival (OS)

Progression-Free Survival (PFS) as assessed by Response Assessment in Neuro-

Oncology high-grade glioma (RANO-HGG) criteria by blinded independent central review.

[6]

Secondary Endpoints:

Safety and tolerability

Additional efficacy assessments

Clinical benefit

Quality of life[6]

Below is a diagram of the ACTION clinical trial workflow.
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Caption: Workflow of the ACTION Phase 3 Clinical Trial.
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Response Assessment in Neuro-Oncology (RANO)
Criteria
The RANO criteria provide a standardized framework for assessing tumor response in clinical

trials for gliomas. The recently updated RANO 2.0 criteria are recommended for both high- and

low-grade gliomas.[7][8]

Baseline Imaging: The post-radiotherapy MRI is used as the baseline for comparison with

subsequent scans in newly diagnosed cases.[7][8]

Tumor Measurement: The primary measurement is the maximum cross-sectional area of the

tumor (two-dimensional), although volumetric measurements are an option.[7][8]

Confirmation of Progression: In the 12 weeks following radiotherapy, confirmation of

progression with a repeat MRI is recommended to distinguish true progression from

pseudoprogression.[7][8]

Non-enhancing Disease: For IDH wild-type glioblastoma, non-enhancing disease is generally

not evaluated except when assessing response to antiangiogenic agents. In IDH-mutated

tumors with a significant non-enhancing component, both enhancing and non-enhancing

components may be evaluated.[7][8]

Pharmacokinetic Analysis
The concentration of dordaviprone and its metabolites in plasma and other biological matrices

is typically determined using a validated liquid chromatography-tandem mass spectrometry

(LC-MS/MS) method.[4]

Sample Preparation: Plasma samples are extracted using protein precipitation with a solvent

such as acetonitrile, often containing an isotopically labeled internal standard (e.g., d7-

dordaviprone). The supernatant is then evaporated and reconstituted in a suitable solvent for

injection.[4]

Chromatographic Separation: Separation is achieved using a reverse-phase HPLC column

(e.g., Atlantis dC18) with a gradient elution of mobile phases.[4]
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Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer

with multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode.

Specific ion transitions for dordaviprone and its internal standard are monitored for

quantification.[4]

ClpP Activation Assay (FITC-Casein)
The activation of ClpP by dordaviprone can be assessed using a fluorogenic substrate such as

FITC-casein.[9][10][11]

Reaction Mixture: The assay is typically performed in a buffer containing the ClpP enzyme,

the FITC-casein substrate, and the test compound (dordaviprone) or vehicle control.[9][10]

[11]

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) in the

dark.[11]

Termination and Precipitation: The reaction is stopped by the addition of trichloroacetic acid

(TCA), which precipitates the undigested FITC-casein.[11]

Fluorescence Measurement: After centrifugation to pellet the precipitate, the fluorescence of

the supernatant, which contains the digested, acid-soluble FITC-labeled fragments, is

measured using a fluorometer at appropriate excitation and emission wavelengths (e.g., 485

nm excitation and 535 nm emission). An increase in fluorescence indicates ClpP activation.

Dopamine D2 Receptor Binding Assay
Radioligand binding assays are commonly used to determine the affinity of a compound for a

specific receptor.

Membrane Preparation: Cell membranes expressing the dopamine D2 receptor are prepared

from a suitable cell line (e.g., HEK293 cells).[12]

Assay Components: The assay mixture includes the prepared cell membranes, a

radiolabeled ligand that binds to the D2 receptor (e.g., [³H]spiperone), and varying

concentrations of the unlabeled test compound (dordaviprone).[12][13]

Incubation: The mixture is incubated to allow binding to reach equilibrium.
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Separation of Bound and Free Ligand: The bound radioligand is separated from the free

radioligand, typically by rapid filtration through a glass fiber filter.

Quantification: The amount of radioactivity retained on the filter is quantified using a

scintillation counter. The data is then analyzed to determine the inhibitory constant (Ki) of

dordaviprone for the D2 receptor.

Clinical Data Summary
Clinical trials have demonstrated the efficacy and a manageable safety profile for dordaviprone

in patients with recurrent H3 K27M-mutant diffuse midline glioma.

Parameter Value Clinical Trial Context

Overall Response Rate (ORR)

by RANO-HGG
20.0% (95% CI, 10.0-33.7)

Integrated analysis of 50

patients from four clinical trials

and one expanded access

protocol.[14]

Median Time to Response

(TTR)
8.3 months (range, 1.9-15.9)

Integrated analysis of 50

patients.[14]

Median Duration of Response

(DOR)

11.2 months (95% CI, 3.8-not

reached)

Integrated analysis of 50

patients.[14]

Corticosteroid Dose Reduction

(≥50%)

46.7% (7 of 15 evaluable

patients)

Integrated analysis of 50

patients.[14]

Performance Status

Improvement

20.6% (6 of 34 evaluable

patients)

Integrated analysis of 50

patients.[14]

Most Common Grade 3

Treatment-Related Adverse

Event

Fatigue (10%)
Integrated analysis of 50

patients.[14]

Conclusion
Dordaviprone represents a significant advancement in the treatment of H3 K27M-mutant

diffuse midline glioma, a patient population with a high unmet medical need. Its novel dual
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mechanism of action provides a strong rationale for its therapeutic potential. The data and

protocols presented in this technical guide are intended to facilitate further research into

dordaviprone and the development of related compounds, with the ultimate goal of improving

outcomes for cancer patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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